![molecular formula C17H23N3O B7554090 [4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone, commonly known as DMIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIM belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DMIM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMIM has been found to interact with various receptors, including the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. DMIM has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMIM has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that DMIM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMIM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMIM has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMIM has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, DMIM has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using DMIM.
Direcciones Futuras
DMIM has shown great promise as a lead compound for the development of new drugs with improved efficacy and safety profiles. Future research should focus on further elucidating the mechanism of action of DMIM, as well as exploring its potential applications in various disease models. Additionally, studies should be conducted to optimize the synthesis method of DMIM and improve its solubility and bioavailability.
Métodos De Síntesis
DMIM can be synthesized using various methods, including the reaction of 1H-indole-6-carboxaldehyde with N,N-dimethylaminoethyl chloride to form 4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone. This method has been used in many research studies to obtain DMIM with high purity and yield.
Aplicaciones Científicas De Investigación
DMIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMIM has been found to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and neuroprotective effects. In medicinal chemistry, DMIM has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)12-13-6-9-20(10-7-13)17(21)15-4-3-14-5-8-18-16(14)11-15/h3-5,8,11,13,18H,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNFEGPIIWBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
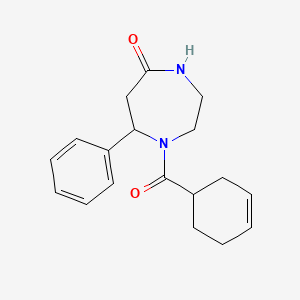

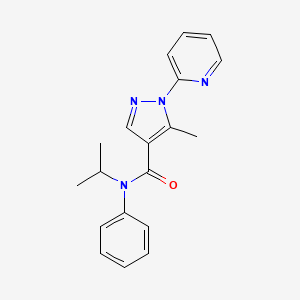
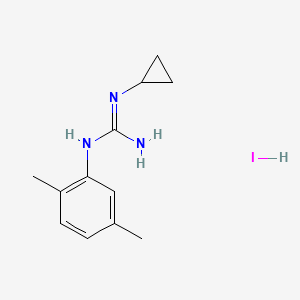

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
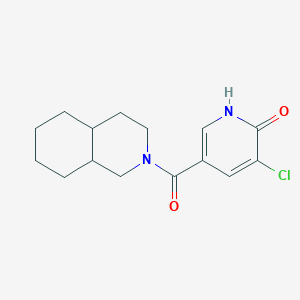
![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)
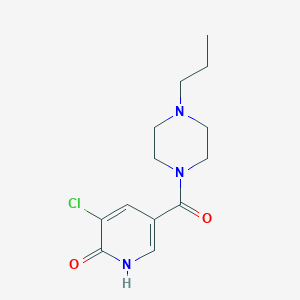
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)